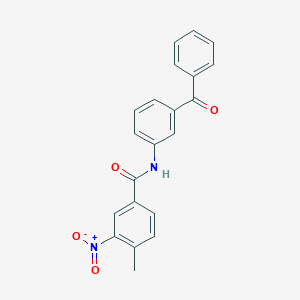
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole, also known as DPA-714, is a highly selective ligand for the translocator protein (TSPO) that is found in the outer mitochondrial membrane of cells. TSPO is involved in various physiological processes, including steroidogenesis, apoptosis, and inflammation. DPA-714 has been widely used in scientific research to investigate the role of TSPO in different biological systems.
Mecanismo De Acción
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole binds to TSPO with high affinity and specificity, leading to the modulation of mitochondrial function and the regulation of various cellular processes. TSPO has been shown to be involved in the regulation of mitochondrial permeability transition, which is a critical step in the initiation of apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole has been shown to modulate the expression of various genes involved in inflammation, oxidative stress, and neuroprotection. It has been reported to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. 3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole has also been shown to reduce the severity of experimental autoimmune encephalomyelitis, a model of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole is a highly selective ligand for TSPO, which makes it a valuable tool for studying the role of this protein in various biological systems. However, its use is limited by the fact that TSPO expression is not restricted to the brain and is also found in peripheral tissues, such as the heart, liver, and kidneys. Therefore, the interpretation of 3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole binding in these tissues should be done with caution.
Direcciones Futuras
1. Investigating the role of TSPO in the regulation of mitochondrial function and energy metabolism.
2. Developing new ligands for TSPO with improved selectivity and affinity.
3. Studying the role of TSPO in the regulation of immune system function and inflammation.
4. Investigating the potential use of TSPO ligands in the treatment of cancer.
5. Studying the role of TSPO in the regulation of steroidogenesis and reproductive function.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzylamine with 4-propylbenzoyl chloride in the presence of triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride and sodium azide to form the oxadiazole ring.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxybenzyl)-5-(4-propylphenyl)-1,2,4-oxadiazole has been extensively used in preclinical studies to investigate the role of TSPO in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and depression. It has also been used to study the immune system, inflammation, and cancer.
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-(4-propylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-4-5-14-6-9-16(10-7-14)20-21-19(22-25-20)13-15-8-11-17(23-2)18(12-15)24-3/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJPJXMOKJAAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-5-(4-propylphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chloroisonicotinoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6137633.png)
![2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6137634.png)
![4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(4-pyridinylmethyl)benzamide](/img/structure/B6137641.png)

![5-(2,4-dichlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B6137658.png)
![1-methyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6137661.png)
![1-(2-methoxyethyl)-N-[3-(4-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6137671.png)
![1-[2-(bromomethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B6137676.png)
![N-[4-(methylthio)phenyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6137686.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6137687.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)acetamide](/img/structure/B6137692.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B6137697.png)
![{5-[3-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6137700.png)